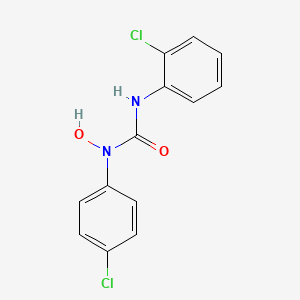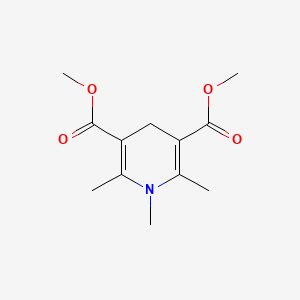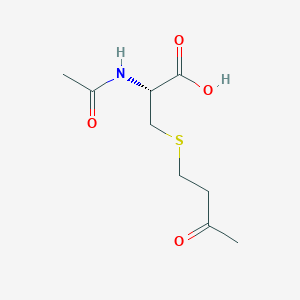
3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two chlorophenyl groups attached to a hydroxyurea moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea typically involves the reaction of 2-chlorophenyl isocyanate with 4-chlorophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding chlorobenzoic acids.
Reduction: Formation of corresponding chlorophenylamines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
3-(2-Chlorophenyl)-1-(4-chlorophenyl)urea: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-(2-Chlorophenyl)-1-(4-bromophenyl)-1-hydroxyurea:
Uniqueness
3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea is unique due to the presence of both chlorophenyl groups and the hydroxyurea moiety, which confer distinct chemical and biological properties
特性
分子式 |
C13H10Cl2N2O2 |
|---|---|
分子量 |
297.13 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-5-7-10(8-6-9)17(19)13(18)16-12-4-2-1-3-11(12)15/h1-8,19H,(H,16,18) |
InChIキー |
OERYXRUVNAEVAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)N(C2=CC=C(C=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)

![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
